molecular formula C16H26Cl2N2O B5364490 N-[3-(4-morpholinyl)propyl]-3-phenyl-2-propen-1-amine dihydrochloride

N-[3-(4-morpholinyl)propyl]-3-phenyl-2-propen-1-amine dihydrochloride

Cat. No. B5364490
M. Wt: 333.3 g/mol
InChI Key: SJYHZOLWDRAJQX-ZDTICIBISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(4-morpholinyl)propyl]-3-phenyl-2-propen-1-amine dihydrochloride, commonly known as N-(3-morpholinopropyl)chalconeimine (NMPC), is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NMPC is a chalcone derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-[3-(4-morpholinyl)propyl]-3-phenyl-2-propen-1-amine dihydrochloride is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, MAPK/ERK pathway, and NF-κB pathway. This compound has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis and cell cycle arrest by regulating the expression of various genes involved in these processes. In Alzheimer's disease research, this compound has been shown to reduce oxidative stress and inflammation by modulating the expression of various antioxidant and anti-inflammatory genes. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons by reducing oxidative stress and inflammation and improving mitochondrial function.

Advantages and Limitations for Lab Experiments

N-[3-(4-morpholinyl)propyl]-3-phenyl-2-propen-1-amine dihydrochloride has various advantages and limitations for lab experiments. One of the advantages is its high yield and purity, which makes it easy to synthesize and use in experiments. This compound also has a low toxicity profile, which makes it safe to use in cell and animal studies. However, one of the limitations is its low solubility in water, which makes it difficult to use in some experiments. This compound also has a short half-life, which limits its use in in vivo studies.

Future Directions

There are various future directions for N-[3-(4-morpholinyl)propyl]-3-phenyl-2-propen-1-amine dihydrochloride research. One direction is to further investigate its therapeutic potential in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its pharmacokinetics and pharmacodynamics in more detail to optimize its use in clinical settings. Additionally, future research could focus on developing new synthesis methods for this compound to improve its yield, purity, and solubility.

Synthesis Methods

N-[3-(4-morpholinyl)propyl]-3-phenyl-2-propen-1-amine dihydrochloride has been synthesized using various methods, including the Claisen-Schmidt condensation reaction and Mannich reaction. The Claisen-Schmidt condensation reaction involves the reaction of an aldehyde with a ketone in the presence of a base to form an α,β-unsaturated carbonyl compound. The Mannich reaction involves the reaction of an aldehyde or ketone with a primary or secondary amine and formaldehyde in the presence of an acid to form a β-amino carbonyl compound. Both methods have been used to synthesize this compound with high yield and purity.

Scientific Research Applications

N-[3-(4-morpholinyl)propyl]-3-phenyl-2-propen-1-amine dihydrochloride has been shown to have potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons and improve motor function.

properties

IUPAC Name

3-morpholin-4-yl-N-[(E)-3-phenylprop-2-enyl]propan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O.2ClH/c1-2-6-16(7-3-1)8-4-9-17-10-5-11-18-12-14-19-15-13-18;;/h1-4,6-8,17H,5,9-15H2;2*1H/b8-4+;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYHZOLWDRAJQX-ZDTICIBISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNCC=CC2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCCNC/C=C/C2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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